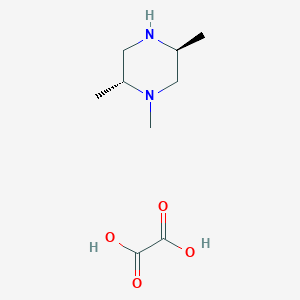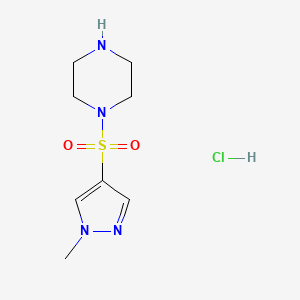
1-((1-メチル-1H-ピラゾール-4-イル)スルホニル)ピペラジン塩酸塩
説明
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C8H15ClN4O2S and its molecular weight is 266.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学構造と性質
化合物「1-((1-メチル-1H-ピラゾール-4-イル)スルホニル)ピペラジン塩酸塩」は、1H-ピラゾール、1-メチルの誘導体です。 基本化合物の分子式はC4H6N2で、分子量は82.1038です . この化合物は、科学研究における様々な用途に適したユニークな構造を持っています .
治療の可能性
イミダゾールは、類似の化合物であり、幅広い化学的および生物学的特性を持つことが発見されています。 イミダゾールは、新薬開発における重要なシンソンとなっています . 1, 3-ジアゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成活性など、様々な生物活性を示します .
抗炎症作用
新しいピペラジン化合物LQFM182 (2)は、合成され、中枢性炎症性疾患の治療における可能性が評価されています . これは、「1-((1-メチル-1H-ピラゾール-4-イル)スルホニル)ピペラジン塩酸塩」にも抗炎症作用の可能性があることを示唆しています。
医薬品合成における中間体としての使用
化合物「1-(3-メチル-1-フェニル-1H-ピラゾール-5-イル)ピペラジン」は、非ラセミγ-二環式ヘテロアリールピペラジン-およびヘテロアリールピペリジン-置換プロリニルチアゾリジンを調製するために使用される中間体です。 これらは、抗糖尿病薬として使用される選択的かつ経口活性のあるジペプチジルペプチダーゼ4阻害剤です .
抗リーシュマニア症および抗マラリア作用
「1-((1-メチル-1H-ピラゾール-4-イル)スルホニル)ピペラジン塩酸塩」と類似の化合物は、リーシュマニア症とマラリアの治療において有望な結果を示しています。 例えば、化合物14と15は、それぞれ70.2%と90.4%の抑制で、Plasmodium bergheiに対するより優れた阻害効果を示しました .
新薬開発における可能性
類似の化合物によって示される広範囲の生物学的活性から、「1-((1-メチル-1H-ピラゾール-4-イル)スルホニル)ピペラジン塩酸塩」は、新薬の開発に使用される可能性があります。 そのユニークな構造と特性は、さらなる研究開発のための有望な候補となっています .
生化学分析
Biochemical Properties
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the overall biochemical pathways in which the compound is involved .
Cellular Effects
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies .
Metabolic Pathways
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, making it essential to study its transport mechanisms .
Subcellular Localization
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise mode of action and potential therapeutic applications .
特性
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXQQPMMOUXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


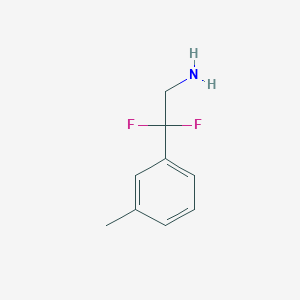
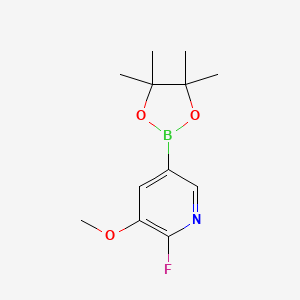
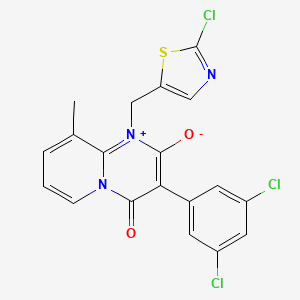
![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)
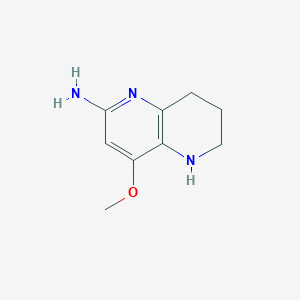
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)


